1-(Adamantane-1-sulfinyl)azepane
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Overview
Description
1-(Adamantane-1-sulfinyl)azepane is a compound with the molecular formula C16H27NOS and a molecular weight of 281.464 g/mol It features an adamantane moiety attached to an azepane ring via a sulfinyl group
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Based on its structural similarity to other adamantane derivatives, it may interact with its targets through a mechanism similar to electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the synthesis of non-fused n-aryl azepane derivatives, which includes 1-(1-adamantylsulfinyl)azepane, involves pd/la-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Result of Action
The synthesis of non-fused n-aryl azepane derivatives, including 1-(1-adamantylsulfinyl)azepane, has been described as a practical and straightforward methodology . These reactions proceed smoothly under extremely mild conditions with ample reaction scope .
Action Environment
It’s known that the synthesis of non-fused n-aryl azepane derivatives, including 1-(1-adamantylsulfinyl)azepane, proceeds smoothly under extremely mild conditions . This suggests that the compound’s action may be influenced by the reaction environment.
Preparation Methods
The synthesis of 1-(Adamantane-1-sulfinyl)azepane can be achieved through several methods. One common approach involves the reaction of adamantane derivatives with azepane under specific conditions. For instance, the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Adamantane-1-sulfinyl)azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. For example, the oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives. Substitution reactions often involve the replacement of the sulfinyl group with other functional groups, resulting in a wide range of products with diverse chemical properties .
Scientific Research Applications
1-(Adamantane-1-sulfinyl)azepane has several applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of various functionalized compounds. In biology, it is used as a novel inhibitor and DNA binding reagent . Additionally, it finds use in the industry for the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
1-(Adamantane-1-sulfinyl)azepane can be compared with other similar compounds, such as azepane, oxepane, silepane, and phosphepane . These compounds share a similar seven-membered ring structure but differ in their functional groups and chemical properties. For instance, oxepane contains an oxygen atom in the ring, while silepane and phosphepane contain silicon and phosphorus atoms, respectively .
Properties
IUPAC Name |
1-(1-adamantylsulfinyl)azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NOS/c18-19(17-5-3-1-2-4-6-17)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQKDUAHRRBOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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